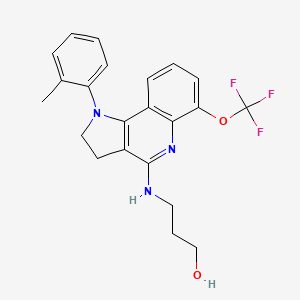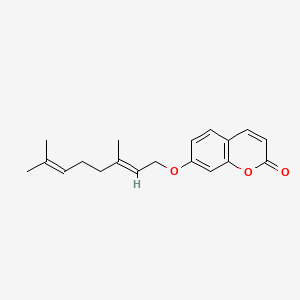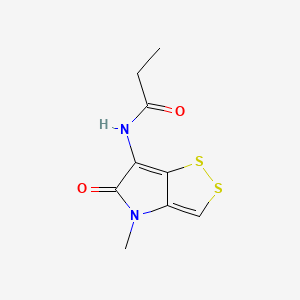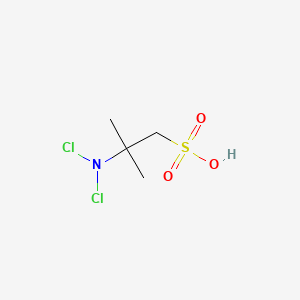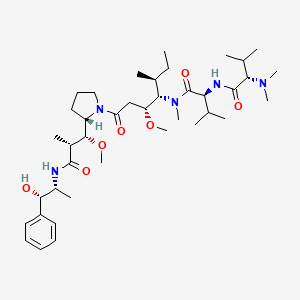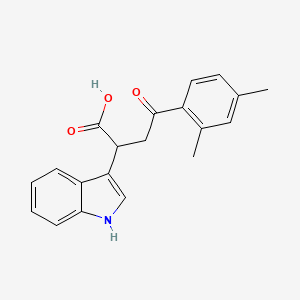
AC-93253 碘化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AC-93253 碘化物是一种新型化合物,以其对酪氨酸激酶 Src 的强效抑制效果而闻名。 Src 参与了许多癌症的进展,使 AC-93253 碘化物成为癌症研究和药物开发中的宝贵化合物 . 它也是视黄酸受体 α 的亚型选择性激动剂,与其他视黄酸受体亚型相比具有高度选择性 .
科学研究应用
AC-93253 碘化物在科学研究中有多种应用:
癌症研究: 它对 Src 和 Src 相关蛋白(如表皮生长因子受体、信号转导和转录激活因子 3 以及粘着斑激酶)的活性显示出显著的抑制作用。 .
作用机制
AC-93253 碘化物通过抑制 Src 的活性并调节多个 Src 相关的信号通路来发挥其作用。 这种抑制会影响表皮生长因子受体、信号转导和转录激活因子 3 以及粘着斑激酶等蛋白的活性,从而抑制癌细胞的增殖、集落形成、侵袭和迁移 . 此外,它还能使肿瘤细胞对吉非替尼等治疗方法敏感,表明与其他治疗剂联用时具有潜在的协同作用 .
生化分析
Biochemical Properties
AC-93253 iodide plays a significant role in biochemical reactions by interacting with several key enzymes and proteins. It is a potent, cell-permeable, subtype-selective retinoic acid receptor alpha (RARα) agonist with an EC50 of 6.3 μM . AC-93253 iodide exhibits high selectivity for RARα compared to other retinoic acid receptor subtypes, such as RARβ1, RARβ2, and RARγ . Additionally, AC-93253 iodide inhibits the activity of Src and Src-related proteins, including epidermal growth factor receptor (EGFR), signal transducer and activator of transcription 3 (STAT3), and focal adhesion kinase (FAK) .
Cellular Effects
AC-93253 iodide significantly impacts various types of cells and cellular processes. In non-small cell lung cancer cells, AC-93253 iodide suppresses cell proliferation, colony formation, invasion, and migration . It also sensitizes tumor cells to gefitinib treatment, regardless of their sensitivity to gefitinib . AC-93253 iodide influences cell signaling pathways by modulating the activity of multiple proteins, including Src, phosphoinositide 3-kinase (PI3K), c-Jun N-terminal kinase (JNK), Paxillin, p130cas, mitogen-activated protein kinase kinase (MEK), extracellular signal-regulated kinase (ERK), and EGFR .
Molecular Mechanism
The molecular mechanism of AC-93253 iodide involves its ability to inhibit Src activity and modulate multiple Src-related pathways . By binding to Src, AC-93253 iodide obstructs the downstream signaling pathways regulated by EGFR, STAT3, and FAK . This inhibition leads to reduced cancer cell growth, motility, and survival . Additionally, AC-93253 iodide acts as a selective RARα agonist, influencing gene expression and cellular differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AC-93253 iodide have been observed over time in both in vitro and in vivo studies. AC-93253 iodide exhibits dose-independent inhibitory effects on Src activity and related proteins . Long-term studies have shown that AC-93253 iodide significantly suppresses tumor growth in vivo . The stability and degradation of AC-93253 iodide in laboratory settings have not been extensively documented, but its consistent inhibitory effects suggest a stable profile .
Dosage Effects in Animal Models
The effects of AC-93253 iodide vary with different dosages in animal models. In vivo studies using nude mice have demonstrated that AC-93253 iodide significantly suppresses tumor growth at various dosages . The specific threshold effects and potential toxic or adverse effects at high doses have not been thoroughly investigated .
Metabolic Pathways
AC-93253 iodide is involved in multiple metabolic pathways, primarily through its interaction with Src and related proteins . By inhibiting Src activity, AC-93253 iodide affects downstream signaling pathways, including those regulated by EGFR, PI3K, JNK, Paxillin, p130cas, MEK, and ERK . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s anti-cancer effects .
Transport and Distribution
The transport and distribution of AC-93253 iodide within cells and tissues involve its interaction with specific transporters and binding proteins. AC-93253 iodide is cell-permeable, allowing it to effectively reach its target sites within cells . The compound’s localization and accumulation within cells have not been extensively studied, but its potent inhibitory effects suggest efficient distribution to relevant cellular compartments .
Subcellular Localization
The subcellular localization of AC-93253 iodide is primarily associated with its targets, including Src and RARα . AC-93253 iodide’s activity and function are influenced by its binding interactions with these proteins, which are localized in specific cellular compartments. The compound’s targeting signals and post-translational modifications that direct it to specific organelles have not been thoroughly characterized .
准备方法
AC-93253 碘化物的合成涉及多个步骤,包括中间化合物的制备及其在特定条件下的后续反应。详细的合成路线和反应条件通常是专有的,可能不会在公开文献中完全披露。 工业生产方法通常涉及使用高纯度试剂和受控环境,以确保最终产品的稳定性和质量 .
化学反应分析
相似化合物的比较
AC-93253 碘化物因其对 Src 及其相关信号通路的强效和选择性抑制作用而独一无二。类似的化合物包括:
达沙替尼 (BMS-354825): 另一种用于癌症治疗的 Src 抑制剂。
波舒替尼 (SKI-606): 一种 Src 和 Abl 激酶抑制剂。
沙拉替尼 (AZD-0530): 一种双重 Src 和 Abl 激酶抑制剂.
这些化合物具有相似的作用机制,但在选择性和效力方面有所不同,这使得 AC-93253 碘化物成为其类别中一种独特而宝贵的化合物。
属性
CAS 编号 |
108527-83-9 |
|---|---|
分子式 |
C23H25IN2S |
分子量 |
488.4 g/mol |
IUPAC 名称 |
3-ethyl-2-[(E,3Z)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C23H25N2S.HI/c1-5-25-19-13-8-9-14-20(19)26-22(25)16-10-15-21-23(2,3)17-11-6-7-12-18(17)24(21)4;/h6-16H,5H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
TWBRXRGFFUATNI-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=C3C(C4=CC=CC=C4N3C)(C)C.[I-] |
手性 SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C\3/C(C4=CC=CC=C4N3C)(C)C.[I-] |
规范 SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=C3C(C4=CC=CC=C4N3C)(C)C.[I-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AC-93253 iodide; AC 93253 iodide; AC93253 iodide; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


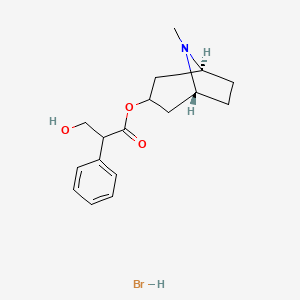
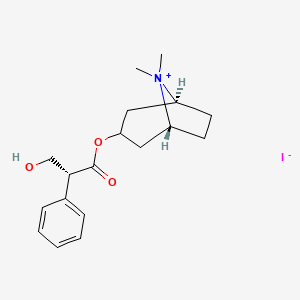
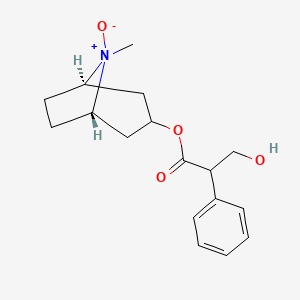
![1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B1665319.png)
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)
